
Zidovudine monophosphate
概要
説明
Zidovudine monophosphate (ZDV-MP) is the first phosphorylated metabolite of zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment. ZDV-MP is formed intracellularly via phosphorylation by thymidine kinase . Further phosphorylation converts ZDV-MP to its active triphosphate form (ZDV-TP), which inhibits HIV reverse transcriptase by competing with thymidine triphosphate (TTP) and terminating viral DNA synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zidovudine monophosphate typically involves the phosphorylation of zidovudine. One common method includes the use of thymidine as a starting material, which undergoes a series of reactions to introduce the azido group and subsequently the phosphate group. The process involves:
- The mesylate is then reacted with lithium azide in dimethylformamide to introduce the azido group.
- The final step involves the phosphorylation of the azido intermediate using phosphorylating agents such as phosphorus oxychloride in the presence of a base .
Thymidine: is treated with thionyl chloride in N-methylpyrrolidone at low temperatures (5-10°C) to form a mesylate intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
化学反応の分析
反応の種類: ジドブジン一リン酸は、いくつかの種類の化学反応を起こします。これらには以下が含まれます。
リン酸化: 細胞キナーゼによるジリン酸およびトリリン酸誘導体への変換。
加水分解: 酸性または酵素的条件下でのリン酸エステル結合の分解。
酸化と還元: アジド基を伴う可能性のある酸化還元反応.
一般的な試薬と条件:
リン酸化: チミジル酸キナーゼとヌクレオシドジリン酸キナーゼは、リン酸化プロセスに関与する一般的な酵素です。
主な生成物:
ジドブジンジリン酸: チミジル酸キナーゼの作用によって形成されます。
ジドブジントリリン酸: ヌクレオシドジリン酸キナーゼの作用によって形成されます.
4. 科学研究への応用
ジドブジン一リン酸は、いくつかの科学研究の応用があります。
化学: ヌクレオシド類似体とその酵素との相互作用の研究におけるモデル化合物として使用されます。
生物学: ウイルス複製を阻害する役割と、細胞プロセスへの影響について研究されています。
医学: HIV/AIDSの抗レトロウイルス療法の開発において広く使用されています。また、薬剤耐性を克服するための併用療法における可能性のある用途についても研究されています。
科学的研究の応用
Antiviral Activity
Zidovudine monophosphate exhibits a broad spectrum of antiviral activity against various retroviruses:
- HIV : It has been shown to be effective against multiple strains of HIV, demonstrating significant reductions in viral load when administered promptly after exposure .
- Other Retroviruses : Efficacy has also been noted against Rauscher murine leukemia virus and feline leukemia virus in animal models .
Combination Therapies
Research has focused on combining AZTMP with other antiviral agents to enhance efficacy:
- Hybrid Compounds : Studies have explored AZTMP-based hybrids that target multiple pathways in viral replication, showing improved anti-HIV activity compared to single agents .
- Prodrugs : Investigations into prodrugs incorporating AZTMP have demonstrated enhanced stability and bioavailability, making them potential candidates for clinical use .
Pregnancy and Vertical Transmission
AZTMP has been studied for its role in reducing vertical transmission of HIV from mother to child during pregnancy. Administering zidovudine during pregnancy significantly lowers the risk of transmission, highlighting its importance in maternal health strategies .
Efficacy in Clinical Settings
Several clinical studies have reported on the effectiveness of zidovudine and its monophosphate form:
- Study on Pregnant Women : A study indicated that zidovudine therapy during pregnancy reduced HIV transmission rates to infants significantly .
- In Vitro Studies : Research demonstrated that AZTMP showed comparable efficacy to other nucleoside analogs in inhibiting HIV replication in vitro, suggesting its potential as a viable therapeutic option .
Data Tables
Compound | IC50 (µM) | Notes |
---|---|---|
This compound | 0.6 | Effective against HIV-1 |
Tenofovir | 1.2 | Standard comparator |
Hybrid Compound | 0.9 | Enhanced activity observed |
作用機序
ジドブジン一リン酸の作用機序は、宿主細胞内で活性なトリリン酸型に変換されることに関係しています。ジドブジントリリン酸は、逆転写酵素によってウイルスのDNAに組み込まれるための天然の基質であるデオキシチミジントリリン酸と競合します。 一度組み込まれると、それは鎖終止剤として働き、ウイルスのDNAのさらなる伸長を防ぎ、それによりウイルスの複製を阻害します .
類似の化合物:
- ラミブジン一リン酸
- スタブジン一リン酸
- ジダノシン一リン酸
比較:
- ジドブジン一リン酸とラミブジン一リン酸: 両方ともNRTIですが、ジドブジン一リン酸は逆転写酵素に対する親和性が高く、HIVの母子感染を予防するのにより効果的です。
- ジドブジン一リン酸とスタブジン一リン酸: ジドブジン一リン酸は、スタブジン一リン酸と比較して、ミトコンドリアに対する毒性が低いため、長期療法に安全な選択肢です。
- ジドブジン一リン酸とジダノシン一リン酸: ジドブジン一リン酸は異なる耐性プロファイルを持ち、治療効果を高めるためにジダノシン一リン酸と組み合わせて使用されることがよくあります .
類似化合物との比較
Mechanism of Activation and Antiviral Activity
Zidovudine Monophosphate (ZDV-MP):
- Requires three phosphorylation steps (monophosphate → diphosphate → triphosphate) for activation, with thymidine kinase catalyzing the first step .
- ZDV-TP has 100-fold higher affinity for HIV reverse transcriptase than human DNA polymerase α, reducing off-target toxicity .
Tenofovir Disoproxil Fumarate (TDF):
- A nucleotide analog (tenofovir monophosphate) that bypasses the first phosphorylation step, requiring only two steps for activation .
- Tenofovir diphosphate directly inhibits reverse transcriptase, offering a faster activation pathway compared to AZT .
Lamivudine (3TC) and Stavudine (d4T):
- Both are nucleoside analogs requiring full phosphorylation. Lamivudine triphosphate (3TC-TP) has a longer intracellular half-life, enhancing sustained antiviral activity .
Key Differences:
Compound | Activation Steps | Key Enzyme Involved | Intracellular Half-Life |
---|---|---|---|
Zidovudine-MP | 3 (TK-dependent) | Thymidine kinase | Shorter (~3 hours) |
Tenofovir | 2 (TK-independent) | Nucleotidyl kinases | Longer (~150 hours) |
Lamivudine | 3 (TK-dependent) | Thymidine kinase | Moderate (~16 hours) |
a. Health-Related Quality of Life (HRQoL):
- A 2018 Kenyan study (n=501) found patients on AZT-based regimens had higher Physical Health Summary Scores (PHSS: 61.90 vs. 60.14) and Mental Health Summary Scores (MHSS: 51.83 vs. 51.30) compared to tenofovir .
- Pain prevalence was lower in AZT groups (1% vs. 5.7% in tenofovir) .
b. Toxicity:
- ZDV-MP: Accumulation in patients with low CD4 counts (<100/mm³) correlates with mitochondrial toxicity (e.g., cardiomyopathy) due to TTP pool depletion .
- Tenofovir: Associated with renal tubular dysfunction and bone density loss .
- Stavudine (d4T): Higher risk of lipodystrophy and peripheral neuropathy compared to AZT .
c. Viral Suppression:
- Both AZT and tenofovir achieve similar viral suppression rates (67.7% with <0.01 copies/mL in Kenyan study) . However, tenofovir is preferred in patients with AZT-resistant strains .
Pharmacokinetic and Pharmacodynamic Differences
- ZDV-MP: Rapid phosphorylation in HIV-infected cells, but levels decline quickly post-treatment .
- Tenofovir: Higher intracellular stability, enabling once-daily dosing .
- Lamivudine: Lower risk of drug-drug interactions due to renal excretion .
Resistance Profiles
- AZT resistance arises via mutations (e.g., M41L, T215Y) that reduce ZDV-TP binding .
- Tenofovir resistance is linked to K65R mutations, which also confer cross-resistance to lamivudine .
Research Findings and Contradictions
- Contradictory HRQoL Results: While Kenyan studies favor AZT , other trials report tenofovir’s superior renal and bone safety . This discrepancy may stem from population differences (e.g., AZT’s longer use in Kenya vs. tenofovir’s newer adoption globally).
- Mitochondrial Toxicity: ZDV-MP’s inhibition of thymidine kinase exacerbates toxicity in advanced HIV patients, whereas tenofovir’s mitochondrial impact is minimal .
生物活性
Zidovudine monophosphate (Zidovudine-MP or AZTMP) is an important active metabolite of zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.
This compound is phosphorylated within the cell to its active triphosphate form (AZT-TP), which competes with thymidine triphosphate for incorporation into viral DNA during reverse transcription. The incorporation of AZT-TP leads to chain termination, effectively halting viral replication. The specific mechanisms include:
- Chain Termination : AZTMP acts as a substrate for HIV reverse transcriptase, leading to premature termination of the growing viral DNA strand.
- Competitive Inhibition : AZT-TP competes with natural substrates, thereby inhibiting the enzyme's activity.
The phosphorylation pathway involves several key enzymes:
- Thymidine Kinase : Converts AZT to AZTMP.
- Thymidylate Kinase : Further phosphorylates AZTMP to AZT-DP and then to AZT-TP, the active form responsible for antiviral activity .
Pharmacokinetics
The pharmacokinetics of zidovudine and its metabolites have been studied extensively. In a study involving HIV-infected pregnant women, the concentrations of this compound and triphosphate were measured in both maternal and cord blood:
Compound | Maternal Concentration (fmol/10^6 cells) | Cord Blood Concentration (fmol/10^6 cells) |
---|---|---|
This compound | 1556 | 1464 |
Zidovudine Triphosphate | 67 | 70 |
These results indicate that zidovudine is effectively phosphorylated in vivo, contributing to its antiviral efficacy and explaining its success in reducing vertical transmission of HIV .
Clinical Efficacy
This compound has demonstrated significant antiviral activity against HIV. Clinical studies have shown that early initiation of zidovudine therapy can lead to complete resolution of infections in animal models. In humans, zidovudine has been effective in reducing the risk of mother-to-child transmission of HIV when administered during pregnancy .
Case Studies
- Vertical Transmission Reduction : A clinical trial involving 28 pregnant women showed that higher levels of intracellular zidovudine triphosphate correlated with lower maternal clearance rates and effective prevention of vertical transmission .
- Resistance Development : Long-term use of zidovudine has been associated with the development of resistance mutations in HIV. Studies have identified mutations such as A360V that enhance the excision activity of reverse transcriptase, allowing the virus to evade the effects of AZTMP .
Adverse Effects
While zidovudine is effective, it can induce side effects such as anemia due to its impact on bone marrow function. Monitoring for hematological toxicity is essential during treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for zidovudine monophosphate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound synthesis typically involves phosphorylation of zidovudine (AZT) using kinase enzymes or chemical phosphorylation agents. For example, enzymatic methods with thymidine kinase are common but may require optimization of pH, temperature, and co-factor (e.g., ATP) concentrations to maximize phosphorylation efficiency. Chemical methods, such as using phosphorylating reagents like POCl₃ in anhydrous conditions, require stringent control of moisture to avoid side reactions. Post-synthesis purification via ion-exchange chromatography or reverse-phase HPLC is critical to isolate the monophosphate form from unreacted AZT or triphosphate byproducts .
Q. What chromatographic methods are recommended by pharmacopeial standards for detecting this compound-related impurities?
- Methodological Answer : The USP monograph for zidovudine specifies HPLC with a C18 column, mobile phase containing a phosphate buffer (pH 3.0) and methanol (75:25 v/v), and UV detection at 265 nm. For impurity profiling, a gradient elution method is recommended to resolve this compound from related compounds (e.g., deaminated or dephosphorylated derivatives). System suitability criteria, including resolution ≥2.0 between this compound and its closest impurity, are mandatory for compliance .
Q. How can researchers validate the purity of this compound in pharmaceutical formulations?
- Methodological Answer : Validation follows ICH guidelines and includes specificity (via forced degradation studies), linearity (calibration curves in the range of 50–150% of target concentration), accuracy (spike-recovery experiments), and precision (repeatability and intermediate precision tests). For example, a recovery rate of 98–102% in spiked samples with known impurities confirms assay accuracy. Residual solvent analysis via GC-MS is also required if solvents like acetonitrile are used in synthesis .
Advanced Research Questions
Q. How do variations in phosphorylation efficiency impact intracellular this compound concentrations, and what methodologies quantify this in vitro?
- Methodological Answer : Phosphorylation efficiency varies with cell type due to differences in thymidine kinase activity. Radiolabeled (³H or ¹⁴C) AZT can track intracellular monophosphate levels using liquid scintillation counting. Alternatively, LC-MS/MS enables absolute quantification without radiolabels. For example, a validated LC-MS method with a lower limit of quantification (LLOQ) of 0.1 ng/mL can distinguish monophosphate from di- and triphosphate forms in cell lysates .
Q. What mechanisms underlie HIV resistance to zidovudine, and how can in vitro models differentiate thymidine kinase-dependent vs. -independent pathways?
- Methodological Answer : Resistance often arises from mutations in HIV reverse transcriptase (e.g., M41L, T215Y) that reduce AZT incorporation. Thymidine kinase-dependent resistance is assessed using thymidine kinase-deficient cell lines (e.g., CEM/TK⁻), where AZT efficacy drops significantly. In contrast, kinase-independent resistance (e.g., ATP-binding cassette transporter upregulation) is identified via efflux inhibition assays using verapamil or knockout models .
Q. How should researchers address discrepancies in reported half-lives of this compound across cellular models?
- Methodological Answer : Discrepancies may stem from differences in cell lines (e.g., hepatic vs. lymphoid cells) or assay conditions (e.g., serum-free vs. serum-containing media). Standardization using synchronized cell populations and parallel LC-MS/MS measurements across labs is critical. For example, a harmonized protocol with HepG2 cells cultured in 10% FBS at 37°C showed a monophosphate half-life of 3.5±0.2 hours, reducing inter-study variability .
Q. What experimental designs minimize interspecies variability in tissue distribution studies of this compound?
- Methodological Answer : Cross-species studies should use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., CYP3A4 in humans vs. CYP3A1 in rats). Radiolabeled AZT administered to rodents, followed by autoradiography or tissue homogenate analysis, provides spatial distribution data. Microdosing in primates with accelerator mass spectrometry (AMS) enhances translational relevance .
Q. Data Contradiction and Analysis
Q. How can conflicting data on this compound’s mitochondrial toxicity be resolved?
- Methodological Answer : Discrepancies arise from varying assay endpoints (e.g., lactate vs. mtDNA quantification). A multi-omics approach—combining Seahorse extracellular flux analysis (mitochondrial respiration), mtDNA copy number PCR, and metabolomics (e.g., ATP/ADP ratios)—provides a comprehensive toxicity profile. For instance, 48-hour exposure to >10 µM monophosphate in primary hepatocytes reduces mtDNA by 40%, correlating with lactate accumulation .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Nonlinear regression (e.g., log(inhibitor) vs. normalized response models in GraphPad Prism) calculates IC₅₀ values. Bootstrap resampling (1,000 iterations) assesses confidence intervals. For in vivo data, mixed-effects models account for inter-individual variability, while Kaplan-Meier survival curves evaluate mortality differences in efficacy trials .
Q. Experimental Models
Q. What in vitro models best replicate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound in human tissues?
- Methodological Answer : 3D liver spheroids or organ-on-a-chip systems with integrated endothelial barriers mimic in vivo metabolism and efflux. For example, a microfluidic liver-chip exposed to 1 µM AZT showed monophosphate accumulation peaking at 6 hours, aligning with clinical data from plasma samples .
特性
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFWQOKDSPDILA-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183855 | |
Record name | Zidovudine 5'-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29706-85-2 | |
Record name | Zidovudine 5'-monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zidovudine monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03666 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zidovudine 5'-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZIDOVUDINE MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YMU05VPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。